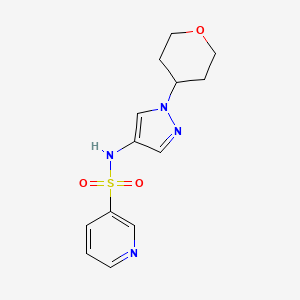

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a pyrazole ring, and a tetrahydropyran moiety, making it a versatile molecule for chemical synthesis and research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.

Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction using a suitable leaving group.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

-

Antifungal Activity :

Research has highlighted the potential antifungal properties of pyridine sulfonamides. For example, compounds with a pyridine-3-sulfonamide scaffold have shown efficacy against strains of Candida and Rhodotorula, with some derivatives outperforming traditional antifungals like fluconazole . The structure's ability to interfere with fungal metabolism is key to its effectiveness. -

Antibacterial Properties :

Sulfonamide derivatives, including those based on the pyridine structure, have demonstrated significant antibacterial activity. Studies indicate that certain derivatives can inhibit the growth of Escherichia coli and other pathogenic bacteria . The mechanism often involves the inhibition of bacterial folate synthesis pathways. -

Anti-diabetic Effects :

Some studies have focused on the anti-diabetic potential of sulfonamide derivatives. Compounds similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, thereby reducing blood glucose levels . -

Anti-Alzheimer's Activity :

The compound's structural analogs have been explored for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, potentially leading to improved cognitive function in Alzheimer's patients .

Case Studies and Research Findings

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process usually includes:

- Formation of the pyridine sulfonamide backbone.

- Introduction of the pyrazole moiety through cyclization reactions.

- Functionalization at the tetrahydro-pyran position to enhance biological activity.

Mécanisme D'action

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-2-sulfonamide

- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-4-sulfonamide

Uniqueness

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Activité Biologique

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂S |

| Molecular Weight | 253.32 g/mol |

| CAS Number | 1491960-86-1 |

The structure includes a sulfonamide group which is known for its biological activity, particularly in antibiotic and antitumor applications.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole, including those related to this compound, exhibit potent antitumor properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their efficacy against various cancer cell lines. Notably, compounds that inhibit the ALK5 receptor (a target in cancer therapy) demonstrated significant cytotoxicity with IC50 values in the nanomolar range .

Case Study: ALK5 Inhibition

In a study involving the synthesis of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, one compound exhibited an IC50 of 25 nM against ALK5 autophosphorylation. This compound also showed promising results in reducing tumor growth in xenograft models without apparent toxicity .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Research has shown that these compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Mechanism of Action

Pyrazoles may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or other mediators involved in inflammatory responses. This is supported by studies demonstrating reduced levels of pro-inflammatory cytokines in treated animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrazole ring significantly affects potency.

- Pyridine Ring Influence : The pyridine moiety enhances solubility and bioavailability, which are critical for therapeutic efficacy.

- Sulfonamide Group : This functional group contributes to the compound's ability to interact with biological targets effectively.

Comparative Biological Activity Table

Propriétés

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c18-21(19,13-2-1-5-14-9-13)16-11-8-15-17(10-11)12-3-6-20-7-4-12/h1-2,5,8-10,12,16H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYAXSGEDMLSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.